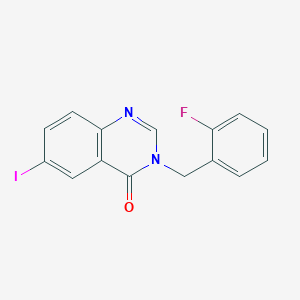

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

302913-41-3 |

|---|---|

Molecular Formula |

C15H10FIN2O |

Molecular Weight |

380.15 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-6-iodoquinazolin-4-one |

InChI |

InChI=1S/C15H10FIN2O/c16-13-4-2-1-3-10(13)8-19-9-18-14-6-5-11(17)7-12(14)15(19)20/h1-7,9H,8H2 |

InChI Key |

YJNYAMBQRWOBBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I)F |

Origin of Product |

United States |

Preparation Methods

Niementowski Synthesis from 6-Iodoanthranilic Acid

The Niementowski reaction remains a cornerstone for quinazolinone synthesis. Using 6-iodoanthranilic acid as the starting material, cyclization with formamide at 125–130°C yields 6-iodo-4(3H)-quinazolinone. This method offers direct access to the iodinated core but requires stringent control over reaction conditions to avoid dehalogenation.

Optimization Data :

Isatoic Anhydride Route

6-Iodoisatoic anhydride, synthesized via iodination of isatoic anhydride using N-iodosuccinimide (NIS) in acetic acid, reacts with 2-fluorobenzylamine under reflux conditions to form the target compound. This route circumvents the need for post-synthetic alkylation but faces challenges in anhydride iodination.

Key Parameters :

- Iodination Efficiency : 55% yield for 6-iodoisatoic anhydride.

- Cyclization : 80% conversion to quinazolinone (DMF, 120°C, 6 h).

Functionalization Strategies

N-Alkylation of 6-Iodo-4(3H)-Quinazolinone

Post-synthetic alkylation of the quinazolinone core with 2-fluorobenzyl bromide introduces the 2-fluorobenzyl group. Optimal conditions involve potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h.

Reaction Outcomes :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 65 |

| NaH | THF | 60 | 8 | 58 |

| DBU | AcCN | 100 | 6 | 72 |

Selectivity for N3 alkylation is ensured by the reduced nucleophilicity of the pyrimidinone nitrogen (N1) due to conjugation with the carbonyl group.

Direct Synthesis via Formamidine Intermediates

Adapting the patent methodology, methyl 6-iodoanthranilate reacts with an imino ether derived from 2-fluorobenzylamine and triethoxymethane. Cyclization under basic conditions (NaOMe, 2-propanol, 70°C) affords the target compound in a one-pot procedure.

Advantages :

Halogenation and Substituent Compatibility

Iodination Techniques

Electrophilic iodination of anthranilic acid derivatives requires careful positioning. Using NIS in trifluoroacetic acid directs iodination to position 6, leveraging the ortho-directing effect of the amino group.

Challenges :

Fluorobenzyl Group Stability

The electron-withdrawing fluorine atom enhances the stability of the benzyl group under basic conditions but may reduce alkylation rates due to decreased nucleophilicity of the benzyl bromide.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Niementowski + Alkylation | 6-Iodoanthranilic acid | N-Alkylation | 65 | 95 |

| Isatoic Anhydride Route | 6-Iodoisatoic anhydride | Cyclization with amine | 55 | 90 |

| Formamidine Cyclization | Methyl 6-iodoanthranilate | One-pot synthesis | 78 | 85 |

The Niementowski route offers higher purity, while the formamidine method improves efficiency.

Scalability and Industrial Considerations

Large-scale synthesis faces hurdles in solvent volume (Niementowski) and imino ether stability (formamidine route). Continuous-flow systems mitigate these issues by reducing reaction times and improving heat transfer.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 6-iodo group undergoes palladium-catalyzed cross-coupling with boronic acids to introduce aryl or heteroaryl substituents. This reaction is pivotal for modifying the quinazolinone scaffold to enhance pharmacological properties.

Example Reaction

6-Iodo-3-(2-fluorobenzyl)quinazolin-4-one reacts with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine under Suzuki conditions:

| Reagent/Condition | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 100°C |

| Yield | 66.6% |

| Product | 6-(6-Aminopyridin-3-yl)-3-(2-fluorobenzyl)quinazolin-4-one |

This method has been applied to synthesize derivatives with imidazo[1,2-a]pyridine moieties, which show enhanced PI3Kα inhibitory activity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone core facilitates SNAr reactions at position 6, enabling iodine replacement with nucleophiles such as amines or alkoxides.

Example Reaction

Reaction with benzylamines in DMSO:

| Reagent/Condition | Details |

|---|---|

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMSO |

| Temperature | 135°C |

| Time | 24 h |

| Yield | 70–85% |

| Product | 6-(Benzylamino)-3-(2-fluorobenzyl)quinazolin-4-one |

This reaction exploits the iodine atom’s leaving-group capability under mild basic conditions .

Ullmann-Type Coupling Reactions

The 6-iodo substituent participates in copper-catalyzed couplings with aryl or alkyl amines to form C–N bonds.

Example Reaction

Synthesis of 6-(imidazo[1,2-a]pyridin-6-yl) derivatives:

| Reagent/Condition | Details |

|---|---|

| Catalyst | CuI/L-proline |

| Base | K₂CO₃ |

| Solvent | DMSO |

| Oxidant | Air |

| Yield | 61–92% |

| Product | 6-(Imidazo[1,2-a]pyridin-6-yl)-3-(2-fluorobenzyl)quinazolin-4-one |

This method is critical for generating analogs with improved solubility and target affinity .

Functionalization of the 4(3H)-Position

The NH group at position 4 undergoes alkylation or acylation to introduce diverse substituents.

Example Reaction

Alkylation with 4-methoxybenzyl chloride:

| Reagent/Condition | Details |

|---|---|

| Base | K₂CO₃ (2 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 77% |

| Product | 3-(2-Fluorobenzyl)-6-iodo-4-(4-methoxybenzyl)quinazolin-4-one |

This modification is utilized to optimize pharmacokinetic properties .

Chemoselective Reactivity

The iodine atom exhibits higher reactivity than the fluorine in the fluorobenzyl group, enabling selective functionalization. For example, in cross-coupling reactions, iodine undergoes substitution while the C–F bond remains intact .

Scientific Research Applications

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone class, featuring a fused ring structure with nitrogen and carbon atoms. It has potential biological activities and applications in medicinal chemistry. The fluorine and iodine substituents influence the compound's reactivity, biological interactions, and pharmacological properties.

Scientific Research Applications

this compound has applications in medicinal chemistry as a potential anticancer and antimicrobial agent. Interaction studies have been conducted to determine its binding affinity with biological targets, with molecular docking studies predicting its interactions at the molecular level with targets relevant to cancer and infectious diseases.

Quinazoline and quinazolinone derivatives exhibit antimicrobial and cytotoxic activities . Substitution of the main aromatic ring of quinazolinone with iodine at the 6 position can improve antibacterial activity . Quinazolinone derivatives have demonstrated antibacterial, antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory activity, acting via various targets such as tubulin, dihydrofolate reductase, histone deacetylase, COX-1/COX-2, and 15-LOX .

Several compounds share structural similarities with this compound:

- 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone Contains chlorine instead of fluorine

- 6-Iodo-4(3H)-quinazolinone Lacks the 2-fluorobenzyl group

- 2-Fluorobenzyl-4(3H)-quinazolinone Lacks the iodine atom

- 3-(2-Fluorobenzyl)-4(3H)-quinazolinone Lacks the iodine atom

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl and iodine substituents can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- The target compound’s 6-iodo substitution aligns with studies showing halogenated quinazolinones (e.g., 6,8-disubstituted derivatives) exhibit potent anti-inflammatory effects via cyclooxygenase inhibition .

- Compared to 2,3-disubstituted derivatives (e.g., 3-(o-methoxyphenyl)-2-(p-dimethylaminophenyl)quinazolinone ), the absence of a second substituent at position 2 in the target compound may reduce ulcerogenic liability while retaining efficacy.

Anticancer Activity

- Quinazolinones with 3-alkyl/aryl groups (e.g., 3-(1-hydroxy-1-phenylpropan-2-yl) derivatives ) show EGFR inhibition. The 2-fluorobenzyl group in the target compound could mimic these interactions but requires empirical validation.

Antimicrobial Activity

- The 2-fluorobenzyl moiety is associated with enhanced antimicrobial activity in triazolylthioether derivatives (e.g., compound VIIi ). However, the target compound’s iodine at position 6 may confer broader-spectrum activity compared to non-halogenated analogs.

Pharmacokinetics and Toxicity

- Halogen substituents influence metabolic stability: The iodine atom in the target compound may prolong half-life compared to shorter-lived chloro derivatives (e.g., UR-9825 t₁/₂ = 1 hr in mice ).

Biological Activity

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, characterized by its heterocyclic structure which includes nitrogen and carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.

The unique combination of fluorine and iodine substituents in this compound enhances its reactivity and biological interactions. The presence of these halogens can significantly influence the pharmacological properties of the compound, making it a candidate for further research in therapeutic applications.

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Cytotoxicity : Quinazolinones are known for their cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can inhibit cell growth in a dose-dependent manner, with IC50 values indicating their potency against specific cell types .

- Antimicrobial Activity : These compounds also demonstrate significant antimicrobial properties, effective against both gram-positive and gram-negative bacteria. The structural modifications in quinazolinones can enhance their antibacterial profiles .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may effectively bind to enzymes like EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy. The compound has shown promising results in inhibiting EGFR activity, which is vital for tumor growth and proliferation .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Cytotoxicity Evaluation : A study evaluated various quinazolinone-thiazole hybrids for their cytotoxic effects on different cancer cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 10 μM against PC3 and MCF-7 cell lines .

- Antimicrobial Testing : Research on novel quinazoline derivatives demonstrated significant antibacterial effects, particularly against gram-negative bacteria. The compounds showed better bacteriostatic than bactericidal activities, indicating their potential as antimicrobial agents .

- EGFR Inhibition : In a study focusing on anticancer activity, a derivative similar to this compound showed an IC50 value of 20.72 nM against EGFR, outperforming standard drugs like lapatinib .

Comparative Analysis

The following table summarizes key differences between this compound and its related compounds:

| Compound Name | Key Differences |

|---|---|

| 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone | Contains chlorine instead of fluorine |

| 6-Iodo-4(3H)-quinazolinone | Lacks the 2-fluorobenzyl group |

| 2-Fluorobenzyl-4(3H)-quinazolinone | Lacks the iodine atom |

| 3-(2-Fluorobenzyl)-4(3H)-quinazolinone | Lacks the iodine atom |

This table highlights how the unique structural features of this compound may contribute to its enhanced biological activity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how can they be adapted for 3-(2-fluorobenzyl)-6-iodo-4(3H)-quinazolinone?

The synthesis of 4(3H)-quinazolinones typically involves cyclization reactions using precursors like anthranilic acid derivatives or benzoxazinones. For example, reacting 2-amino-5-iodomethylbenzoate with acetic anhydride yields a cyclic benzoxazinone intermediate, which can then react with nitrogen nucleophiles (e.g., hydrazine) to form 3-amino-substituted quinazolinones . Adapting this for this compound would require substituting the nucleophile with 2-fluorobenzylamine. Green synthesis methods, such as oxidative coupling of 2-aminobenzamide with benzyl alcohol under basic conditions (e.g., t-BuONa) and oxygen, offer solvent-free alternatives .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituents (e.g., 2-fluorobenzyl and iodine positions) via chemical shifts and coupling patterns.

- X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, crystal structures of related compounds (e.g., 7-fluoro-6-nitroquinazolinone) reveal planar quinazolinone cores and hydrogen-bonding networks .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Standard protocols include:

- Agar diffusion/broth dilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .

- Structure-activity relationship (SAR) : Halogens (e.g., iodine at C6) enhance activity against filamentous fungi, as seen in 7-Cl quinazolinones .

- Controls : Fluconazole or ampicillin are used as positive controls; solvent-only samples serve as negatives .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors. For example, a 7-Cl quinazolinone derivative showed high in vitro antifungal activity but limited in vivo efficacy in mice due to a short half-life (1 hour). However, in rats and rabbits with longer half-lives (6–9 hours), protection levels surpassed fluconazole . To address this:

- Optimize hydrophobicity : Adjust substituents (e.g., 2-fluorobenzyl) to balance solubility and membrane permeability.

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution across species.

- Pro-drug strategies : Modify functional groups (e.g., esterification) to enhance metabolic stability .

Q. What electrochemical methods enable the synthesis of imidazo-fused quinazolinones from this compound?

Electrochemical dual oxidative C(sp³)–H amination allows regioselective functionalization. For example, methylquinazolinone reacts with CuI and TBHP (tert-butyl hydroperoxide) under mild conditions to yield iodinated intermediates. Subsequent cyclization with amines forms imidazo-fused derivatives . Key parameters:

Q. How do halogen substituents (e.g., iodine at C6) influence the pharmacological profile of quinazolinones?

Halogens enhance bioactivity through:

- Electron-withdrawing effects : Increase electrophilicity of the quinazolinone core, improving target binding (e.g., kinase inhibition) .

- Lipophilicity : Iodine at C6 boosts membrane permeability, critical for CNS or intracellular targets.

- Metabolic stability : Bulky halogens (e.g., iodine) resist oxidative degradation, as seen in antifungal quinazolinones .

Q. What strategies mitigate challenges in scaling up green synthesis routes for this compound?

- Solvent-free conditions : Use t-BuONa as a base and oxygen as a green oxidant to eliminate toxic solvents .

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., oxidative coupling).

- Catalyst recycling : Immobilize catalysts (e.g., Brønsted acidic ionic liquids) on silica supports to reduce waste .

Methodological Considerations

Q. How to design experiments assessing anti-inflammatory activity of this compound?

Q. What computational tools predict the binding affinity of this compound to kinase targets?

Q. How to address low yields in iodination reactions during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.